N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine

Lipophilicity Drug design Permeability

N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine (CAS 787590-61-8, molecular formula C₁₆H₁₈N₄, molecular weight 266.34 g/mol) is a synthetic, nitrogen-rich heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazin-8-amine class. Its fused imidazo[1,2-a]pyrazine core is substituted at the 3-position with a phenyl ring and at the 8-amino position with an n-butyl chain.

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
CAS No. 787590-61-8
Cat. No. B15212194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine
CAS787590-61-8
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=CN2C1=NC=C2C3=CC=CC=C3
InChIInChI=1S/C16H18N4/c1-2-3-9-17-15-16-19-12-14(20(16)11-10-18-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,17,18)
InChIKeyHQGBHOAGBOYBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine (CAS 787590-61-8): Procurement-Ready Chemical Identity, Physicochemical Profile, and Patent Pedigree


N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine (CAS 787590-61-8, molecular formula C₁₆H₁₈N₄, molecular weight 266.34 g/mol) is a synthetic, nitrogen-rich heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazin-8-amine class . Its fused imidazo[1,2-a]pyrazine core is substituted at the 3-position with a phenyl ring and at the 8-amino position with an n-butyl chain. Computed physicochemical properties include a topological polar surface area (PSA) of 42.22 Ų and a consensus LogP of 3.68 . The compound is explicitly claimed and exemplified within the patent family WO2005005429A1 / US-7405295-B2, which discloses certain imidazo[1,2-a]pyrazin-8-ylamines as potent and selective inhibitors of Bruton's tyrosine kinase (Btk) activity for the treatment of B-cell malignancies and autoimmune diseases [1]. This patent linkage provides a defined, target-annotated provenance that distinguishes it from generic, uncharacterized imidazopyrazine catalog compounds.

Why N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine Cannot Be Interchanged with Generic Imidazopyrazine Analogs: Physicochemical and Target-Class Differentiation


The imidazo[1,2-a]pyrazin-8-amine scaffold is a privileged kinase-inhibitor chemotype, but biological activity is exquisitely sensitive to the nature of the N-8 substituent and the C-3 aryl group [1]. Simple substitution of the n-butyl chain with a shorter alkyl group (e.g., methyl, ethyl) or replacement of the 3-phenyl ring alters not only lipophilicity-driven membrane permeability (ΔLogP) but also the critical hydrogen-bonding geometry at the kinase hinge region and the occupation of the hydrophobic selectivity pocket adjacent to the gatekeeper residue [1][2]. The patent literature explicitly demonstrates that within a single congeneric series, the N-alkyl substitution pattern governs Btk inhibitory potency, kinase selectivity, and cellular efficacy, meaning that procurement of an uncharacterized analog without defined biological annotation carries a high risk of target inactivity or off-target promiscuity [2]. The target compound's specific substitution pattern (n-butyl at N-8, phenyl at C-3) is therefore a non-interchangeable molecular design feature.

N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine: Quantitative Comparative Evidence Against Closest N-Alkyl Homologs and In-Class Candidates


Lipophilicity Differentiation: N-Butyl vs. N-Ethyl and N-Methyl Homologs - Computed LogP Comparison for Membrane Permeability Optimization

The n-butyl substituent at the 8-amino position confers a markedly higher computed lipophilicity compared to its closest N-alkyl homologs: N-ethyl-3-phenylimidazo[1,2-A]pyrazin-8-amine (CAS 787590-63-0) and N-methyl-3-phenylimidazo[1,2-A]pyrazin-8-amine (CAS 787590-46-9). Each additional methylene unit in the alkyl chain contributes approximately 0.5 LogP units, positioning the butyl analog in a more favorable LogP range (3.0–4.0) for passive membrane permeability and oral absorption according to Lipinski's framework, while the methyl (predicted LogP ~2.6) and ethyl (predicted LogP ~3.1) analogs occupy a lower, potentially suboptimal lipophilicity window for certain cellular assays [1]. This difference is directly relevant for researchers optimizing cell-based potency vs. solubility.

Lipophilicity Drug design Permeability

Patent-Anchored Target Identity: Documented Btk Inhibitor Scaffold vs. Unannotated Analogs

The compound CAS 787590-61-8 is explicitly encompassed within the generic Markush structure and exemplified in US Patent 7,405,295 B2 (Currie et al., assigned to CGI Pharmaceuticals), which establishes its identity as a member of a Btk-selective inhibitor chemotype [1]. This contrasts sharply with numerous commercially available imidazo[1,2-a]pyrazine derivatives that lack any documented kinase-inhibitory annotation. The patent teaches that compounds within this Formula I-a series exhibit Btk IC₅₀ values in the nanomolar to low-micromolar range, with cellular activity confirmed via inhibition of BCR-mediated B-cell proliferation and calcium flux [1][2]. While the specific IC₅₀ for the n-butyl/3-phenyl exemplar is not disclosed in the patent examples, its structural inclusion within the claimed Btk-inhibitory chemical space provides a target-class identity that unannotated analogs lack entirely.

Bruton's tyrosine kinase Patent provenance Target engagement

Scaffold Selectivity Evidence: Imidazo[1,2-a]pyrazin-8-amine Core Demonstrates Tunable Kinase Selectivity in Brk/PTK6 Series

The imidazo[1,2-a]pyrazin-8-amine scaffold, exemplified by the Brk/PTK6 inhibitor series reported by Zeng, Belanger, et al. (2011), demonstrates that the 8-amino substituent and C-3 aryl group collectively govern kinase selectivity profiles [1]. In this peer-reviewed study, optimized tool compounds achieved low-nanomolar Brk inhibition (IC₅₀ < 100 nM) with high selectivity against a panel of related kinases (including Src, Lck, and Aurora kinases), and desirable DMPK properties enabling cellular proof-of-concept studies [1]. Co-crystal structures of an imidazo[1,2-a]pyrazin-8-amine derivative with PTK6 (PDB: 5DA3, resolution 1.70 Å) confirmed a DFG-in, αC-helix-out (Type II-like) binding mode at the ATP pocket, a binding conformation that differs from the Type I binding of Dasatinib (PDB: 5H2U, 2.24 Å) [2]. This structural biology evidence supports the scaffold's capacity for selective kinase engagement, with the specific N-8 and C-3 substitution pattern determining which subset of kinases is inhibited.

Kinase selectivity Brk/PTK6 Tool compound

Cytotoxicity Class-Level Comparison: N-Ethyl Analog Activity Against NCI-H460 and MCF7 Cell Lines as a Benchmark for N-Butyl Homolog Expectations

The N-ethyl homolog (CAS 787590-63-0) has reported in vitro cytotoxicity IC₅₀ values of approximately 12 µM against the NCI-H460 non-small cell lung cancer line and approximately 10 µM against the MCF7 breast adenocarcinoma line, comparable to the standard chemotherapeutic Doxorubicin in these assays . By class-level inference, the N-butyl analog, with its extended alkyl chain and higher lipophilicity (ΔLogP ≈ +0.6 vs. ethyl), is predicted to exhibit enhanced cellular accumulation and potentially differentiated potency, though this hypothesis remains experimentally unverified for CAS 787590-61-8. This cross-compound comparison provides researchers with a quantitative activity benchmark for the N-alkyl-3-phenylimidazo[1,2-a]pyrazin-8-amine sub-series, establishing reasonable expectations for potency range and enabling rational selection of the butyl analog for SAR expansion studies .

Cytotoxicity Cancer cell lines N-Alkyl SAR

Optimal Research and Industrial Application Scenarios for N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine Based on Differentiated Evidence


Kinase Inhibitor SAR Expansion: Probing N-8 Alkyl Chain Length Effects on Btk/Brk Potency and Selectivity

This compound is most appropriately deployed as a SAR probe within a systematic N-alkyl chain-length exploration series. With the N-methyl (CAS 787590-46-9), N-ethyl (CAS 787590-63-0, IC₅₀ ~10 µM against MCF7 ), and N-butyl analogs all commercially accessible, researchers can construct a complete homolog series to map the relationship between alkyl chain lipophilicity, cellular permeability, and kinase inhibitory potency. The patent-established Btk target annotation provides a defined biochemical endpoint for these comparative studies [1].

Chemical Biology Tool Compound Requiring Validated Kinase Scaffold Provenance

For research groups investigating B-cell receptor signaling, autoimmune disease models, or B-cell malignancies, this compound offers a patent-validated Btk inhibitor scaffold [1]. Unlike uncharacterized imidazopyrazine screening hits, the compound's inclusion within the US 7,405,295 B2 patent family provides a documented target hypothesis and intellectual property provenance. When used alongside structurally distinct Btk inhibitors (e.g., Ibrutinib, CGI-560), the imidazo[1,2-a]pyrazin-8-amine chemotype can serve as a chemically orthogonal probe for target engagement studies.

Lipophilicity-Driven Cellular Uptake Studies Using a Defined LogP Series

The computed LogP gradient across the N-methyl (~2.6), N-ethyl (~3.1), and N-butyl (3.68) homologs enables this compound series to function as a controlled lipophilicity ladder for investigating the relationship between LogP and intracellular target engagement. The butyl analog, with the highest LogP in the series, is predicted to exhibit maximal passive membrane permeability, making it the preferred choice for cellular assays where compound penetration is a known limiting factor.

Reference Standard for Imidazo[1,2-a]pyrazine Analytical Method Development

With its well-defined physicochemical properties (MW = 266.34, PSA = 42.22 Ų, LogP = 3.68) and stable heterocyclic core, this compound is suitable as a reference standard for LC-MS method development, purity assay calibration, and solubility determination within imidazo[1,2-a]pyrazine-focused medicinal chemistry programs. The availability of structurally verified close analogs (N-methyl, N-ethyl) further supports its use as a system suitability standard in chromatographic method validation.

Quote Request

Request a Quote for N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.